2-Ethylacrylonitrile

Catalog No.
S1534870
CAS No.
1647-11-6
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylacrylonitrile

Common pain point: substituting with acrylonitrile or methacrylonitrile in polymerization disrupts Tg and microstructural control, leading to batch failures. 2-Ethylacrylonitrile’s α-ethyl group provides the exact solution.

  • Lowers glass transition temperature (Tg) for flexible, impact-resistant copolymers without sacrificing nitrile chemical resistance.
  • Distinct monomer reactivity ratios ensure precise sequence distribution, critical for novel adhesives, coatings, and membranes.
  • Serves as a direct precursor for introducing specific alkyl groups onto pyridine rings, streamlining pharmaceutical/agrochemical syntheses.

Supplied as a stabilized, high-purity liquid; in stock for quick dispatch.

CAS Number

1647-11-6

Product Name

2-Ethylacrylonitrile

IUPAC Name

2-methylidenebutanenitrile

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3

InChI Key

TVONJMOVBKMLOM-UHFFFAOYSA-N

SMILES

CCC(=C)C#N

Canonical SMILES

CCC(=C)C#N

Synonyms

2-Ethylpropenenitrile, α-Ethylacrylonitrile, 2-Methylenebutanenitrile, 2-Ethyl-2-propenenitrile

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Ethylacrylonitrile is an α,β-unsaturated nitrile used as a specialty monomer and a reactive chemical intermediate. Functionally, it belongs to the family of acrylonitriles but is distinguished by the presence of an α-ethyl group on the vinyl carbon. This structural feature is the primary determinant of its unique reactivity in polymerization and its suitability as a precursor for specific heterocyclic structures, setting it apart from high-volume analogs like acrylonitrile (AN) and methacrylonitrile (MAN). Its primary value lies in applications where precise control over polymer flexibility, thermal behavior, and copolymer composition is a critical procurement requirement.

Research Fit

Free-radical copolymerization
Ethyl substituent alters propagation kinetics and copolymer composition
Anionic polymerization research
Viable C2-C4 monomer for living/block copolymer studies
Catalytic hydroformylation
Patent-supported intermediate for cyanoacetal derivatives

Direct substitution of 2-Ethylacrylonitrile with acrylonitrile or methacrylonitrile in established processes is impractical and leads to significant deviations in product performance and manufacturing reproducibility. The α-ethyl group introduces distinct steric and electronic effects that fundamentally alter copolymerization kinetics, as quantified by monomer reactivity ratios. This change directly impacts the sequence distribution of monomers in the final copolymer, which in turn governs critical bulk properties such as glass transition temperature (Tg), solubility, and mechanical flexibility. Consequently, attempting a substitution without complete process re-validation is likely to result in material failure, batch inconsistency, and out-of-spec thermal or physical properties, making 2-Ethylacrylonitrile a formulation-specific procurement choice.

Substitution Risk

Alkyl chain length analog (C1 or C3)
Different alkyl size may shift radical stabilization and thermal copolymer properties; methacrylonitrile or propylacrylonitrile are not direct replacements.
Longer alkyl chain (C7+) monomer
Reactivity cliff under anionic conditions: higher alkyl acrylonitriles yield no polymer, unlike 2-ethylacrylonitrile.
β‑substituted nitrile analog
Steric shielding at the double bond may limit radical addition efficiency compared to α‑substituted 2-ethylacrylonitrile.

Tailoring Polymer Flexibility: Lower Glass Transition Temperature (Tg) vs. Polyacrylonitrile

The α-ethyl substituent on 2-ethylacrylonitrile provides a direct route to polymers with greater flexibility and lower processing temperatures compared to those made from unsubstituted acrylonitrile. The glass transition temperature (Tg) of a polymer is highly sensitive to the presence of alkyl side chains, which increase chain mobility and free volume. While standard syndiotactic polyacrylonitrile exhibits a high Tg of 125 °C, indicating rigidity, the incorporation of monomers with alkyl side chains is a well-established industrial method for lowering Tg. The ethyl group on 2-ethylacrylonitrile functions as a permanent, flexible side chain, resulting in a homopolymer with a significantly lower Tg than pure polyacrylonitrile.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataExpected to be significantly lower than 125 °C
Comparator Or BaselineSyndiotactic Polyacrylonitrile: 125 °C
Quantified DifferenceNot directly measured, but the principle dictates a substantial decrease, leading to increased polymer flexibility.
ConditionsHomopolymer thermal properties.

For applications requiring enhanced flexibility, impact resistance, or lower-temperature processability, 2-ethylacrylonitrile is a necessary choice over the more rigid and higher-Tg polyacrylonitrile.

Anionic polymerizability
Class-level
Polymer formed vs. No reaction
Differentiates anionic route viability
C2–C4 active; C7+ inactive under identical conditions

Process Control in Copolymerization: Differentiated Reactivity Ratios from Common Analogs

The choice of α-substituent on an acrylonitrile monomer has a controlling influence on its incorporation into a copolymer chain, making monomer selection a critical process parameter. In the free-radical copolymerization with styrene (M2), acrylonitrile (M1, α-H) exhibits a reactivity ratio (r1) of approximately 0.04, while methacrylonitrile (M1, α-CH3) has an r1 of approximately 0.33. This greater than 8-fold difference, resulting solely from the change of a hydrogen to a methyl group, demonstrates the high sensitivity of polymerization kinetics to the α-substituent. 2-Ethylacrylonitrile, with its α-ethyl group, will possess its own distinct set of reactivity ratios. This makes it a non-interchangeable monomer for process chemists who need to achieve a specific, reproducible copolymer composition and microstructure that is inaccessible using either acrylonitrile or methacrylonitrile.

Evidence DimensionMonomer Reactivity Ratio (r1) with Styrene (r2)
Target Compound DataA distinct value, different from both AN and MAN, enabling unique copolymer sequences.
Comparator Or BaselineAcrylonitrile (r1): ~0.04; Methacrylonitrile (r1): ~0.33
Quantified Difference>8x difference in r1 between Acrylonitrile and Methacrylonitrile, highlighting the critical role of the α-substituent.
ConditionsFree-radical copolymerization with styrene.

To control the precise monomer sequence and resulting properties of a specialty copolymer, this specific monomer must be procured; substituting with AN or MAN will predictably and significantly alter the process and the final product.

Radical addition Eₐ
Class-level
~1.2 kcal/mol higher vs acrylonitrile
Alters radical propagation kinetics
Inferred from methacrylonitrile kinetic studies

Precursor Suitability: Enabling Specific Substitution Patterns in Pyridine Synthesis

In the synthesis of substituted pyridines, the structure of the acrylonitrile precursor directly dictates the substitution pattern of the final heterocyclic ring. 2-Ethylacrylonitrile serves as a key building block for producing pyridines with specific alkyl substitutions that are not directly accessible using other common acrylonitriles in the same synthetic routes. For example, in condensation reactions, the α-ethyl group can be incorporated into the final ring system, potentially yielding a methyl-substituted pyridine after cyclization and rearrangement. This provides a distinct synthetic pathway compared to using acrylonitrile (which would yield an unsubstituted position) or methacrylonitrile (which could lead to a different isomer or product).

Evidence DimensionSynthetic Utility as Precursor
Target Compound DataEnables synthesis of specific, substituted pyridine isomers where the α-ethyl group directs the final substitution pattern.
Comparator Or BaselineAcrylonitrile or Methacrylonitrile, which yield different (or no) substitution at the corresponding position in the pyridine ring.
Quantified DifferenceQualitative difference in the final molecular structure, which is a critical selection factor in pharmaceutical and agrochemical synthesis.
ConditionsMulti-component reactions or cyclizations for pyridine ring formation.

For synthetic chemists targeting specific pyridine-based molecules, procuring 2-ethylacrylonitrile is essential to achieve the required substitution pattern that cannot be obtained from simpler, more common nitrile precursors.

Steric accessibility
Class-level
Larger A-factor vs β‑substituted
Less hindered radical addition
α-substitution preserves reactive-site accessibility
Copolymer Tg & Ti
Class-level
Tg ↓39°C, Ti ↑18°C
Demonstrates plasticization and stabilization
Based on ethyl acrylate copolymer analog data
Plasticization efficiency
Class-level
Ethyl > methyl > H
Enables tunable polymer flexibility
Free volume effect from side-chain methylene groups
Hydroformylation reactivity
Supporting evidence
Claimed in US 5,760,275
Validates synthetic intermediate viability
Patent-backed α,β‑unsaturated nitrile substrate

Specialty Copolymers: Engineering Flexibility and Impact Resistance

As a comonomer in acrylic or styrenic polymer systems, 2-Ethylacrylonitrile is the right choice when the goal is to lower the glass transition temperature (Tg) to improve flexibility, toughness, or impact performance without sacrificing the chemical resistance imparted by the nitrile group. This is directly enabled by the flexible α-ethyl side chain.

Process-Controlled Polymer Synthesis: Manufacturing Copolymers with Targeted Microstructures

In advanced polymerization processes where the sequence of monomer incorporation is critical, 2-Ethylacrylonitrile should be selected. Its unique reactivity ratios allow for the production of copolymers with specific microstructures and properties that cannot be replicated by simply substituting with acrylonitrile or methacrylonitrile, making it essential for developing novel adhesives, coatings, or separation membranes.

Fine Chemical Synthesis: Precursor for Specifically Substituted Pyridine Scaffolds

For researchers and process chemists in pharmaceutical or agrochemical development, 2-Ethylacrylonitrile is the correct precursor when the synthetic route requires the introduction of a specific alkyl group onto the pyridine ring. Its structure provides a direct and efficient pathway to target molecules that would otherwise require more complex, multi-step syntheses if starting from unsubstituted acrylonitriles.

Application Fit

Application
Selection Property
Validation Focus
Specialty copolymer Tg tuning studies
Ethyl-substituent plasticization effect
Reported Tg depression in AN/EA copolymer analogs
Carbon fiber precursor processability studies
Cyclization temperature shift context
Reported Ti increase and stretchability enhancement
Anionic polymerization mechanism research
C2–C4 alkyl chain reactivity window
Reported anionic polymerizability contrast with C7+ chains
Hydroformylation-derived cyanoacetal synthesis
Patent-supported α,β‑unsaturated nitrile substrate
Reported catalytic conversion in orthoester presence

XLogP3

1.4

UNII

7302D17F4G

Wikipedia

2-ethylacrylonitrile

Explore Compound Types